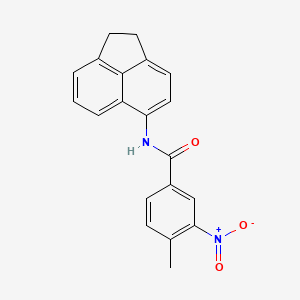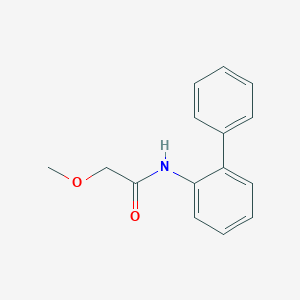
3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide (BPP) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BPP is a piperazine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual mechanism of action is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide has been shown to affect various biochemical and physiological processes in the body. It has been found to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide has also been shown to decrease levels of cortisol, a hormone that is associated with stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide is its relatively short half-life, which can make it difficult to maintain consistent levels in experiments over an extended period of time.
Orientations Futures
There are several potential future directions for research on 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide. One area of interest is its potential applications in the treatment of post-traumatic stress disorder (PTSD). 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide has been shown to reduce symptoms of PTSD in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential applications in the treatment of drug addiction. 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction.
In conclusion, 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide is a promising compound that has shown potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, and future directions make it an interesting area of study for researchers in the field of medicine. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-benzylpiperazine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield the final product, 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide.
Applications De Recherche Scientifique
3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide has been extensively studied for its potential applications in the treatment of various medical conditions such as anxiety, depression, and schizophrenia. It has been shown to exhibit anxiolytic and antidepressant effects in animal models, making it a promising candidate for the development of new drugs in these areas.
Propriétés
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-18-7-5-6-10-20(18)22-21(25)11-12-23-13-15-24(16-14-23)17-19-8-3-2-4-9-19/h2-10H,11-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJXTANAHHYAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5789602.png)


![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)


![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5789643.png)
![1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine](/img/structure/B5789648.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)

![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)
![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)